molecular formula C6H6FN5 B11915812 2-Fluoro-N-methyl-1H-purin-6-amine

2-Fluoro-N-methyl-1H-purin-6-amine

Cat. No.: B11915812
M. Wt: 167.14 g/mol
InChI Key: RBUIAQROSMQKDV-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-1H-purin-6-amine is a fluorinated purine derivative with the molecular formula C6H6FN5.

Preparation Methods

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . This method, while effective, often requires protection of the purine N-9 position to simplify purification and improve yields. Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.

Chemical Reactions Analysis

2-Fluoro-N-methyl-1H-purin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom at the 2-position significantly influences the reactivity of the compound. For instance, the 6-chloro substituent can be selectively reacted with alkyl and aryl amides using Buchwald palladium-catalyzed conditions, followed by amine displacement of the 2-fluoro group . Common reagents used in these reactions include palladium catalysts, fluoroboric acid, and various amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-1H-purin-6-amine involves its interaction with various molecular targets and pathways. The fluorine atom at the 2-position can influence the compound’s binding affinity to enzymes and receptors involved in nucleic acid metabolism. This can result in the inhibition of DNA and RNA synthesis, leading to antiviral and anticancer effects . The specific molecular targets and pathways involved depend on the biological context and the specific fluorinated purine derivative being studied.

Comparison with Similar Compounds

2-Fluoro-N-methyl-1H-purin-6-amine can be compared with other fluorinated purine derivatives, such as 2-fluoroadenine and 2-fluoro-7H-purin-6-amine . These compounds share similar structural features but differ in the position and nature of the fluorine substitution. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound for various applications. Other similar compounds include 6-(2-fluorobenzylamino)purine and 6-(2-fluorobenzylamino)pyrine .

Conclusion

This compound is a versatile and valuable compound with significant potential in various scientific fields. Its unique chemical properties, reactivity, and biological activity make it an important subject of study for researchers in chemistry, biology, and medicine. Further research and development of this compound and its derivatives may lead to new therapeutic agents and advanced materials with enhanced properties.

Properties

Molecular Formula

C6H6FN5

Molecular Weight

167.14 g/mol

IUPAC Name

2-fluoro-N-methyl-7H-purin-6-amine

InChI

InChI=1S/C6H6FN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)

InChI Key

RBUIAQROSMQKDV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1NC=N2)F

Origin of Product

United States

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